molecular formula C14H21ClN2O3 B14059595 Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride

Cat. No.: B14059595
M. Wt: 300.78 g/mol
InChI Key: HBTOPFVAMPQCDT-UHFFFAOYSA-N
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Description

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride is a piperidine derivative characterized by a benzyl ester group at the 1-position, a trans-configuration, and substituents at the 3- and 4-positions: a methoxy group at C3 and an amino group at C4.

Piperidine derivatives are widely utilized in pharmaceutical synthesis due to their versatility as intermediates.

Properties

IUPAC Name

benzyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTOPFVAMPQCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

A widely adopted route involves the hydrogenation of substituted pyridine derivatives. For example, 4-nitro-3-methoxy-pyridine-1-carboxylate is subjected to hydrogenation under high-pressure (50–100 bar) H₂ in the presence of palladium-on-carbon (Pd/C) or Raney nickel. This method achieves partial reduction of the nitro group to an amine while saturating the pyridine ring to piperidine. Critical parameters include:

  • Catalyst Loading : 5–10 wt% Pd/C yields 85–92% conversion.
  • Solvent Systems : Methanol/water (4:1) optimizes solubility and prevents over-reduction.
  • Temperature : 60–80°C balances reaction rate and selectivity.

Post-hydrogenation, the trans isomer is isolated via crystallization from acetone/water mixtures, achieving >75% trans selectivity.

Enzymatic Transamination for Stereochemical Control

Building on methodologies from transaminase-catalyzed reactions, the 4-amino group is introduced using ω-transaminases. Starting from 3-methoxy-piperidin-4-one, the ketone is converted to the (R)-4-amine using isopropylamine as an amino donor. Key advantages include:

  • Enantioselectivity : ω-transaminases from Bacillus megaterium achieve 99% ee.
  • Reaction Conditions : Tris-HCl buffer (pH 8.5–9.5), 45°C, and cofactor PLP (0.1 eq) yield 85–90% conversion.
  • Protection Strategies : tert-butoxycarbonyl (Boc) or benzyl (Bn) groups stabilize the amine during subsequent carboxylation.

Protection/Deprotection Strategies

Carboxylation at the 1-Position

Benzyl chloroformate (Cbz-Cl) is employed to introduce the benzyl carboxylate group. Reaction conditions include:

  • Base : Triethylamine (2 eq) in dichloromethane (DCM) at 0°C.
  • Yield : 88–92% after aqueous workup.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate, followed by anti-solvent crystallization using diethyl ether. This yields the hydrochloride salt with >99% purity and a melting point of 214–216°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.82 (s, 3H, OCH₃), 3.45–3.20 (m, 2H, piperidine-H), 2.95–2.75 (m, 2H, piperidine-H).
  • MS (ESI) : m/z 293 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99.5% purity with retention time = 6.7 min.

Industrial-Scale Optimization

Cost-Effective Catalyst Recycling

Raney nickel catalysts are reused for up to 5 cycles with minimal loss in activity (≤5% yield drop). Filtration and washing with ethanol restore catalytic performance.

Solvent Recovery Systems

Methanol and ethyl acetate are recovered via distillation, reducing production costs by 30%.

Comparative Analysis of Synthetic Routes

Method Yield (%) trans Selectivity Key Advantage
Catalytic Hydrogenation 85 75–90 Scalable, low enzyme cost
Enzymatic Transamination 90 >99 High ee, mild conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group at the 4-position of the piperidine ring undergoes nucleophilic substitution reactions. These reactions are critical for introducing functional groups or modifying the scaffold for target-specific applications.

  • Reagents/Conditions : Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions (e.g., K₂CO₃, DMF, 110°C) .

  • Mechanism : The amino group acts as a nucleophile, attacking electrophilic centers in reagents.

  • Example : Reaction with brominated intermediates in cross-coupling reactions catalyzed by Pd(PPh₃)₄ .

Table 1: Nucleophilic Substitution Examples

ReagentProductYield (%)Citation
Benzyl bromideN-alkylated piperidine derivative62–99
Acetyl chlorideN-acetylated intermediate85
2-Chloro-4-CF₃-pyridinePyridine-substituted analog23–99

Deprotection of the Benzyl Group

The benzyl (Cbz) protecting group is selectively removed under acidic or catalytic hydrogenation conditions to liberate the free amine.

  • Reagents/Conditions :

    • HCl in dioxane/MeOH (RT, 1 h) .

    • Hydrogenation with Pd/C in MeOH.

  • Applications : Essential for generating reactive amines for subsequent coupling or cyclization steps.

Key Data :

  • Deprotection with HCl yields the free piperidine hydrochloride salt in >98% efficiency .

  • Catalytic hydrogenation preserves methoxy and amino functionalities.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling the formation of complex heterocycles or biaryl systems.

  • Reagents/Conditions :

    • Suzuki coupling: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos ligand .

    • Buchwald-Hartwig amination: Pd(PPh₃)₄, NaOtt
      -Bu .

  • Example : Reaction with thiophenol derivatives to form diaryl sulfides .

Table 2: Cross-Coupling Reactions

SubstrateCatalyst SystemProductIC₅₀ (nM)*Citation
4-TrifluoromethylpyridinePd₂(dba)₃/XantphosMAGL inhibitor analog2.5
3-Methoxybenzoic acidPd(PPh₃)₄Piperidine-carboxylic acid hybridN/A

*IC₅₀ values relevant for enzymatic inhibition studies .

Acylation and Esterification

The carboxylate moiety and amino group allow for sequential acylation or esterification.

  • Reagents/Conditions :

    • EDC/HOBt for amide bond formation .

    • Fisher esterification (SOCl₂/MeOH) for methyl ester derivatives .

  • Applications : Key steps in synthesizing prodrugs or modifying solubility profiles.

Example : Conversion to methyl esters for improved lipophilicity in antimicrobial agents .

Enzymatic Interactions

While not a traditional chemical reaction, the compound’s inhibition of monoacylglycerol lipase (MAGL) involves competitive binding at the enzyme’s active site.

  • Mechanism : The piperidine core mimics endogenous substrates, while the trifluoromethylpyridine group enhances binding affinity .

  • Data : IC₅₀ values as low as 2.5 nM against human MAGL .

Reductive Amination

The amino group facilitates reductive amination with ketones or aldehydes.

  • Reagents/Conditions : NaBH₄ or LiAlH₄ in THF/MeOH .

  • Example : Synthesis of substituted benzyloxime derivatives for antimycobacterial agents .

Scientific Research Applications

Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride, also known as trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride, is a synthetic organic compound with a piperidine structure that is characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, an amino group at the 4-position, and a methoxy group at the 3-position of the piperidine ring. It has a molecular formula of C₁₄H₂₁ClN₂O₃ and a molar mass of approximately 300.78 g/mol. The compound is notable for its chiral nature and ability to incorporate into various biological frameworks, making it applicable to medicinal chemistry and peptide synthesis.

Scientific Research Applications

  • Medicinal Chemistry and Peptide Synthesis The compound is used as a building block in peptide synthesis because its structural features allow it to interact with various biological targets, including receptors in the central nervous system. Studies have focused on its interactions with biological receptors and enzymes, often utilizing binding assays to determine affinity and efficacy against specific targets, such as potassium channels or membrane proteins involved in neurotransmission and cellular signaling pathways. Understanding these interactions helps optimize its derivatives for enhanced pharmacological properties.
  • Inhibitors of Enzyme Pathways Compounds with similar structures have been investigated for their potential as inhibitors of specific enzyme pathways, such as potassium channels, which are crucial in regulating cellular excitability and signaling.
  • Synthesis of Arginase Inhibitors The piperidine ring can be deprotected with 2 M HCl in dioxane, and the deprotected piperidine can be N-alkylated with 3,4-dichlorobenzaldehyde and NaBH(OAc)3in 1,2 dichloroethane (DCE) .
  • Reducing Agents N-benzyl-4-formylpiperidine is utilized as an important manufacturing intermediate of Donepezil Hydrochloride, a treatment drug for senile dementia and Alzheimer's disease .
  • MAO-A and MAO-B Inhibitors Studies show how selective inhibition of MAO-A and MAO-B can be achieved by geometric isomers of cis- and trans-1-propargyl-4-styrylpiperidines . While the cis isomers are potent human MAO-A inhibitors, the trans analogues selectively target only the MAO-B isoform .

Data Table: Structural Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Benzyl trans-4-amino-3-methoxy-piperidineContains a benzyl group instead of CbzPotentially different reactivity due to sterics
trans-4-(Boc-amino)-3-methoxypiperidineUses a Boc protecting groupDifferent stability and reactivity profiles
trans-4-amino-piperidineLacks methoxy substitutionSimpler structure with fewer functional groups

Mechanism of Action

The mechanism of action of Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following piperidine-based compounds share structural similarities with the target molecule but differ in substituents, configuration, or functional groups:

Compound Name Substituents (C3/C4) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate hydrochloride (Target) 3-methoxy, 4-amino Amino, methoxy, benzyl ester C14H19ClN2O3* ~298.45†
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3-carbomethoxy, 4-oxo Ester, ketone C14H17NO4·HCl 299.46
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride hydrate 3-ethoxycarbonyl, 4-oxo Ester, ketone, hydrate C15H19NO3·HCl·xH2O 315.79 (hydrate)
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 3-amino, 4-methyl Amino, methyl, benzyl ester C14H21ClN2O2 284.45
Benzyl 4-aminopiperidine-1-carboxylate 4-amino Amino, benzyl ester C13H18N2O2 246.30 (free base)

*Hypothetical formula based on structural inference; †Calculated value.

Key Observations:

Substituent Effects: The target compound’s 3-methoxy group enhances lipophilicity compared to ester-containing analogs (e.g., methyl or ethyl carbomethoxy groups in ). This may improve membrane permeability in drug design. The 4-amino group distinguishes it from 4-oxo derivatives, which are more reactive toward nucleophilic addition or reduction . The trans-configuration (shared with ) likely influences stereoselective interactions in biological systems.

Solubility: Hydrochloride salts (e.g., ) generally show improved aqueous solubility compared to free bases, critical for pharmacokinetics.

Reactivity and Stability

  • Amino Group Reactivity: The 4-amino group in the target compound enables derivatization (e.g., acylation, sulfonation) for drug candidate optimization, similar to benzyl 4-aminopiperidine-1-carboxylate .
  • Methoxy Group Stability : Unlike ester groups in , the methoxy group resists hydrolysis under acidic/basic conditions, enhancing metabolic stability.
  • Oxo Group Reactivity : 4-Oxo analogs (e.g., ) are prone to nucleophilic attack at the carbonyl, making them versatile intermediates for synthesizing secondary amines or alcohols.

Q & A

Q. How to study reaction mechanisms involving this compound?

  • Techniques :
  • Isotopic Labeling : Use 15^{15}N-labeled amines to track intermediates.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR.
  • Computational Modeling : Map energy barriers for key steps (e.g., nucleophilic substitution) .

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